molecular formula C9H10BrF B041434 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene CAS No. 200799-19-5

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Cat. No. B041434
CAS RN: 200799-19-5
M. Wt: 217.08 g/mol
InChI Key: HYFDMAKFLLWGOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis of Block Copolymers

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: can be utilized as an initiator in the synthesis of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of well-defined polymers with controlled molecular weights and structures, which are essential in developing advanced materials with specific properties .

Organic Building Blocks

This compound serves as a versatile organic building block for the preparation of beta-substituted acrylates. These acrylates are crucial intermediates in synthesizing various polymers, coatings, and adhesives, offering a wide range of applications in material science .

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics including penicillins, can be synthesized by cyclization of amides derived from 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene . This process is vital for pharmaceutical research and drug development .

Preparation of Peroxide Initiators

The compound can be used to prepare peroxide initiators, which are essential in initiating vinyl polymerization to obtain block copolymers. These initiators play a significant role in controlling the polymerization process, affecting the molecular weight and dispersity of the resulting polymers .

Fluorination Reactions

In organic synthesis, fluorination reactions are important for introducing fluorine atoms into molecules, which can significantly alter their chemical and physical properties2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can participate in such reactions to produce fluorinated derivatives with potential applications in medicinal chemistry and agrochemicals .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances at the molecular level. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This can include toxicity data, handling precautions, and disposal methods .

properties

IUPAC Name

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDMAKFLLWGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627484
Record name 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

CAS RN

200799-19-5
Record name 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethyl-fluorobenzene (5 g, 0.04 mol), paraformaldehyde (15 g), hydrobromic acid (70 ml) (30% in acetic acid) and acetic acid (25 ml) was stirred at ambient temperature for 4.5 h. To the mixture were water and petroleum ether added and the organic layer was separated dried over anhydrous sodium sulfate and evaporated carefully under reduced pressure. The residue was purified by column chromatography on silica gel with petroleum ether as eluent to give the title product. (3.7 g, 43%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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